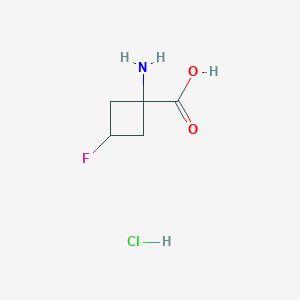

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

Description

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is a fluorinated cyclobutane derivative with a carboxylic acid and amino group at the 1-position and a fluorine substituent at the 3-position. The compound (CAS 1033700-92-3) is supplied by manufacturers like Shanghai Aladdin Biochemical Technology Co., Ltd., with high purity standards for research applications .

Properties

IUPAC Name |

1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCZBXXOVEPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059910-04-0 | |

| Record name | 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride typically involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions may produce amines or other reduced forms of the compound.

Substitution: The fluorine atom in the cyclobutane ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tumor Imaging

The primary application of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is in tumor imaging as a PET tracer. Studies have demonstrated its efficacy in detecting various types of cancers, particularly prostate cancer and gliomas.

- Clinical Trials : A comprehensive review of clinical trials involving (18F)FACBC indicated its effectiveness in visualizing tumors through PET imaging. In one study, it was shown to have significantly higher tumor-to-background ratios compared to traditional tracers like (18F)FDG, making it a promising candidate for detecting residual or recurrent tumors .

- Case Studies : In a notable case involving a prostate cancer patient who underwent radiation treatment, the use of (18F)FACBC revealed high uptake in malignant tissues, providing critical information for treatment planning .

Comparative Efficacy

To further illustrate the advantages of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride over other imaging agents, the following table summarizes key findings from comparative studies:

| Tracer | Tumor Uptake (%ID/g) | Normal Tissue Uptake (%ID/g) | Tumor-to-Normal Ratio |

|---|---|---|---|

| (18F)FACBC | 1.72 at 60 min | 0.26 at 60 min | 6.61 |

| (18F)FDG | Varies | Higher than FACBC | Lower than FACBC |

Regulatory Status

The compound has undergone extensive evaluation for safety and efficacy, leading to its approval for use as a diagnostic agent in various clinical settings. The Food and Drug Administration has recognized (18F)FACBC as a viable option for PET imaging in oncology.

Mechanism of Action

The mechanism of action of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medical applications, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key cyclobutane-based amino acid derivatives:

Key Research Findings

Fluorination Effects: The mono-fluoro substituent in the target compound balances electronic effects (electronegativity) and steric bulk, making it suitable for modulating peptide backbone rigidity without excessive metabolic liability. In contrast, the 3,3-difluoro analogue exhibits stronger electron-withdrawing effects, which may enhance stability but reduce solubility .

The hydroxymethyl variant introduces polarity, improving aqueous solubility but requiring protection during synthetic steps to avoid side reactions .

Synthetic Accessibility :

- Fluorinated derivatives like the target compound and the 3,3-difluoro analogue are synthesized via halogenation strategies, often involving fluorinated acetone precursors or electrophilic fluorination reagents .

- Benzyloxy-substituted compounds require etherification steps, increasing synthetic complexity .

Applications in Drug Development: The target compound’s fluorine atom may enhance binding affinity in kinase inhibitors or GPCR-targeted therapies, as seen in similar fluorinated amino acids . Dimethyl-substituted analogues are explored as rigid proline mimics but face challenges in bioavailability due to steric effects .

Biological Activity

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, commonly referred to as Fluciclovine (18F), is a synthetic amino acid derivative that has garnered significant attention in medical research, particularly in the field of oncology. This compound is primarily utilized as a radiopharmaceutical for positron emission tomography (PET) imaging, specifically targeting prostate cancer cells. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and clinical applications.

Target and Mode of Action

Fluciclovine is designed to exploit the upregulated amino acid transporters present in prostate cancer cells, namely LAT1 (L-type amino acid transporter 1) and ASCT2 (Alanine Serine Cysteine Transporter 2). These transporters facilitate the preferential uptake of Fluciclovine over normal tissues, enhancing its utility in imaging tumor sites.

Biochemical Pathways

The compound acts as an analog of the naturally occurring amino acid L-leucine. Its uptake is mediated through sodium-dependent and sodium-independent transport systems, predominantly involving system ASC and system L, respectively. This unique mechanism allows for targeted localization within malignant tissues while minimizing distribution to non-target organs such as the kidneys and urinary tract .

Pharmacokinetics

Fluciclovine exhibits distinct pharmacokinetic properties:

- Absorption : Rapid uptake by tumor cells with minimal accumulation in normal tissues.

- Distribution : The compound shows negligible kidney uptake, which is beneficial for imaging applications.

- Excretion : Slow excretion via the bladder, allowing for prolonged imaging windows post-injection .

Clinical Applications

Fluciclovine has been evaluated in various studies for its efficacy in detecting recurrent prostate cancer. A notable study involved a meta-analysis assessing the diagnostic value of Fluciclovine PET/CT scans. The results indicated a significant improvement in detection rates compared to conventional imaging techniques, particularly in patients with elevated prostate-specific antigen (PSA) levels but negative findings on standard imaging modalities .

Table 1: Comparative Uptake of Fluciclovine in Tumor vs. Normal Tissue

| Time Post-Injection | Tumor Uptake (%ID/g) | Normal Tissue Uptake (%ID/g) | Tumor-to-Normal Ratio |

|---|---|---|---|

| 5 min | 0.11 | Low | - |

| 60 min | 1.72 | 0.26 | 6.61 |

Case Study: Glioblastoma Multiforme

In a pioneering human PET study involving a patient with glioblastoma multiforme, Fluciclovine demonstrated a maximum tumor uptake of 146 nCi/mL at 35 minutes post-injection, significantly higher than the uptake observed in surrounding normal brain tissue (21 nCi/mL). This case highlights Fluciclovine's potential not only in prostate cancer but also in other malignancies where amino acid metabolism is altered .

Q & A

Q. What are the key synthetic routes for producing 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, and how is radiochemical purity optimized?

FACBC is synthesized via nucleophilic fluorination using [18F]fluoride, typically starting with a cyclobutane-1-carboxylic acid precursor. Critical steps include precursor activation (e.g., using tosyl or bromo leaving groups) and purification via reverse-phase HPLC to achieve radiochemical purity >95% . Optimization involves controlling reaction temperature (80–100°C) and pH (pH 4–5) to minimize byproducts. Post-synthesis, solid-phase extraction (SPE) cartridges are used to isolate the final product .

Q. How is FACBC structurally characterized to confirm its identity and stability?

Characterization employs:

- NMR spectroscopy : To verify the fluorinated cyclobutane ring and amine/carboxylic acid moieties.

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+ at m/z 164.05 for FACBC).

- HPLC : Retention time matching with non-radioactive standards ensures batch consistency . Stability studies under varying temperatures (4°C vs. 25°C) and pH (2–9) assess degradation pathways, with hydrolysis at the cyclobutane ring being a primary concern .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating FACBC uptake in tumor models?

Key factors include:

- Tumor model selection : Orthotopic vs. xenograft models to mimic human pathophysiology (e.g., prostate or breast cancer ).

- Dosage calibration : Microdosing (1–10 µg/kg) to avoid pharmacological effects while maintaining detectable PET signals.

- Control groups : Use of non-fluorinated analogs (e.g., 1-aminocyclobutane-1-carboxylic acid) to assess specificity for amino acid transporters .

- Time-activity curves : Dynamic PET imaging over 60–90 minutes post-injection to capture uptake kinetics .

Q. How can contradictory data on FACBC’s transport mechanisms be resolved?

Discrepancies in transporter affinity (e.g., LAT1 vs. ASCT2) are addressed via:

- Competitive inhibition assays : Co-administration with known inhibitors (e.g., BCH for LAT1 or L-γ-glutamyl-p-nitroanilide for ASCT2) .

- Genetic silencing : siRNA knockdown of specific transporters in cell lines to isolate FACBC’s primary uptake pathway .

- Orthogonal validation : Correlating PET findings with immunohistochemistry for transporter expression in excised tumors .

Q. What methodologies are used to quantify FACBC’s binding affinity to amino acid transporters?

- Radioligand displacement assays : Measure IC50 values using [3H]-labeled substrates (e.g., [3H]leucine for LAT1) in competitive binding setups .

- Surface plasmon resonance (SPR) : Directly quantifies kinetic parameters (ka, kd) by immobilizing transporter proteins on sensor chips .

- In silico docking : Molecular dynamics simulations predict binding poses within transporter active sites, validated by mutagenesis studies .

Methodological Challenges & Solutions

Q. How do researchers mitigate nonspecific binding of FACBC in non-target tissues during imaging?

Strategies include:

- Pre-blocking with amino acids : Administration of L-leucine (200 mg/kg) 30 minutes pre-injection to saturate low-affinity transporters .

- Image subtraction techniques : Baseline scans with non-specific tracers (e.g., [18F]FDG) are subtracted from FACBC PET images to enhance tumor-to-background ratios .

- Pharmacokinetic modeling : Compartmental analysis (e.g., two-tissue model) distinguishes specific binding from passive diffusion .

Q. What analytical approaches reconcile discrepancies between in vitro and in vivo FACBC uptake data?

- Microdialysis : Measures extracellular FACBC concentrations in tumor interstitial fluid to validate in vitro uptake assays .

- Autoradiography : Spatial mapping of FACBC distribution in tumor sections confirms PET-derived uptake values .

- Metabolite analysis : Plasma/tissue homogenates are analyzed via LC-MS to quantify intact FACBC vs. metabolites, ensuring tracer stability .

Comparative & Structural Studies

Q. How does fluorination at the 3-position of the cyclobutane ring influence FACBC’s biochemical properties compared to non-fluorinated analogs?

- Enhanced metabolic stability : Fluorine reduces enzymatic degradation by cytochrome P450 isoforms, prolonging plasma half-life .

- Altered transporter affinity : The 3-fluoro group sterically hinders interactions with ASCT2 but enhances LAT1 binding (Kd = 18 µM vs. 45 µM for non-fluorinated analogs) .

- LogP modulation : Fluorination decreases lipophilicity (LogP = -1.2 vs. -0.5 for non-fluorinated), improving aqueous solubility and renal clearance .

Q. What structural modifications of FACBC are being explored to improve tumor specificity?

Current modifications include:

- Methylation at the 1-amino group : Reduces renal reabsorption, lowering background signal in bladder/prostate .

- Bicyclic analogs : Derivatives like 2-oxabicyclo[2.1.1]hexane-3-carboxylic acid show higher LAT1 selectivity but lower synthetic yields .

- Pro-drug strategies : Esterification of the carboxylic acid group for passive tumor targeting, with intracellular esterase activation .

Data Reproducibility & Validation

Q. How is the reproducibility of FACBC uptake measurements ensured across imaging studies?

Standardized protocols include:

- Cross-calibration of PET scanners : Using uniform phantoms to normalize SUV (standardized uptake value) measurements .

- Inter-laboratory round-robin trials : Shared datasets (e.g., DICOM files) and harmonized region-of-interest (ROI) analysis pipelines .

- QC/QA for radiochemistry : Adherence to USP/EP guidelines for radiopharmaceutical production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.